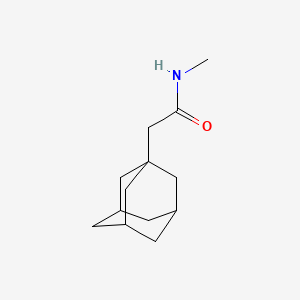

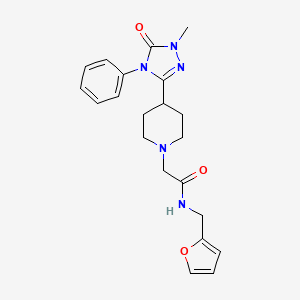

![molecular formula C20H16N4O3S2 B2523545 N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 577963-88-3](/img/structure/B2523545.png)

N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential heterocyclic compounds, has been a topic of interest for many scientists . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide” is complex, with a molecular formula of C20H16N4O3S2. It is a small-molecule inhibitor, which suggests it has a structure that allows it to bind to other molecules and interfere with their function.Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse and can lead to a variety of products . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Applications De Recherche Scientifique

Synthesis and Reactivity

A key area of research involves the synthesis and reactivity of thiophene and quinoxaline derivatives. For instance, Aleksandrov et al. (2020) detailed the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through a series of reactions including condensation, treatment with diphosphorus pentasulfide, and electrophilic substitution, yielding derivatives with potential applications in various fields (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Bioactive Potential

The bioactive potential of these compounds is another significant area of research. Ghorab et al. (2014) synthesized a novel series of thiophenes with sulfonamide, quinoline, and other moieties, showing notable cytotoxic activities against human breast cancer cell lines, suggesting their utility as anticancer agents (Ghorab, Bashandy, & Alsaid, 2014). Furthermore, Alavi et al. (2017) developed quinoxaline sulfonamides with antibacterial activities, highlighting the therapeutic potential of these derivatives in combating bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Analytical and Environmental Studies

Research also extends to the analytical and environmental studies of sulfaquinoxaline derivatives. Le Fur et al. (2013) utilized liquid chromatography and mass spectrometry to analyze sulfaquinoxaline byproducts formed in water upon solar light irradiation, shedding light on the environmental fate and transformation of these compounds (Le Fur, Légeret, de Sainte Claire, Wong-Wah-Chung, & Sarakha, 2013).

Propriétés

IUPAC Name |

N-[3-(4-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S2/c1-13(25)14-8-10-15(11-9-14)21-19-20(23-17-6-3-2-5-16(17)22-19)24-29(26,27)18-7-4-12-28-18/h2-12H,1H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRDVSVQUZSZAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B2523463.png)

![(4-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2523471.png)

![({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2523472.png)

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2523478.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2523480.png)

![dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2523483.png)

![N-cyclopentyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2523485.png)